molecular formula C19H20ClNO5 B3632410 2-chloro-3-(2-morpholino-2-oxoethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

2-chloro-3-(2-morpholino-2-oxoethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B3632410
M. Wt: 377.8 g/mol
InChI Key: PKPVTYBAWMJQNR-UHFFFAOYSA-N
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Description

2-chloro-3-(2-morpholino-2-oxoethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound that features a morpholine ring, a chromenone core, and a chloro substituent

Mechanism of Action

Target of Action

The primary target of this compound is the γ-aminobutyric acid (GABA) ionotropic receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

The compound interacts with its targets, the GABA receptors, and enhances their function . This enhancement results in an increase in the inhibitory effect of GABA neurotransmission, leading to a decrease in neuronal excitability.

Biochemical Pathways

The compound’s action on GABA receptors affects the GABAergic neurotransmission pathway . This pathway is responsible for inhibitory neurotransmission in the brain, and its enhancement can lead to anticonvulsant effects.

Result of Action

The enhancement of GABAergic neurotransmission by this compound leads to a decrease in neuronal excitability . This results in anticonvulsant activity , as evidenced by the compound’s ability to prevent convulsions in animal models .

Action Environment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-(2-morpholino-2-oxoethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the chromenone core, followed by the introduction of the morpholino and chloro substituents. Key steps may include:

    Formation of the Chromenone Core: This can be achieved through cyclization reactions involving suitable precursors such as salicylaldehyde derivatives.

    Introduction of the Morpholino Group: This step often involves nucleophilic substitution reactions where a morpholine derivative is introduced.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-(2-morpholino-2-oxoethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The chloro substituent can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used to replace the chloro group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-chloro-3-(2-morpholino-2-oxoethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Materials Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-3-(2-naphthalen-2-yl-2-oxoethoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one: This compound shares a similar chromenone core but features a naphthalene substituent instead of a morpholino group.

    7-(2-morpholino-2-oxoethoxy)-2H-chromen-2-one: This compound has a similar morpholino group but lacks the chloro substituent and the tetrahydrobenzo ring.

Uniqueness

The presence of both the morpholino and chloro substituents in 2-chloro-3-(2-morpholino-2-oxoethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one gives it unique properties compared to its analogs. These substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-3-(2-morpholin-4-yl-2-oxoethoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO5/c20-15-9-14-12-3-1-2-4-13(12)19(23)26-16(14)10-17(15)25-11-18(22)21-5-7-24-8-6-21/h9-10H,1-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPVTYBAWMJQNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OCC(=O)N4CCOCC4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-3-(2-morpholino-2-oxoethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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2-chloro-3-(2-morpholino-2-oxoethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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2-chloro-3-(2-morpholino-2-oxoethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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2-chloro-3-(2-morpholino-2-oxoethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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2-chloro-3-(2-morpholino-2-oxoethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 6
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2-chloro-3-(2-morpholino-2-oxoethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

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